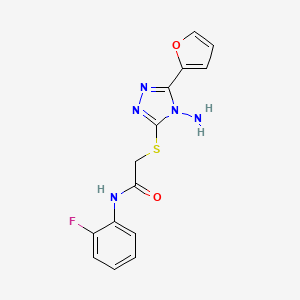

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

1.1. Structure and Synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a furan-2-yl moiety. The thioacetamide bridge links the triazole ring to an N-(2-fluorophenyl) group. It was synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the amino group into a pyrolium fragment .

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQRKYZBVBJKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 268.32 g/mol. Its structure features a triazole ring fused with a furan moiety and a thioether linkage, which are critical for its biological activity.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₂S |

| Molecular Weight | 268.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | Not available |

Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various pathogens. A study focusing on similar compounds revealed that derivatives with furan and triazole moieties showed potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a study by Barbuceanu et al., several triazole derivatives were synthesized and tested against clinical strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the triazole ring exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 μg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The SAR analysis of 1,2,4-triazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the introduction of electron-donating groups on the phenyl ring significantly increases antimicrobial efficacy. The presence of sulfur in the thioether linkage also appears to play a crucial role in enhancing activity against resistant strains .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Alkyl chain length | Optimal length enhances activity |

| Substituents on triazole ring | Critical for antibacterial efficacy |

Anticancer Potential

Emerging research suggests that triazole derivatives may also possess anticancer properties. Compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Additional Biological Activities

Beyond antimicrobial and anticancer activities, triazole derivatives have been reported to exhibit:

- Antifungal Activity : Effective against various fungal strains.

- Antiviral Effects : Potential against viral infections due to their ability to inhibit viral replication.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers.

Scientific Research Applications

Antiexudative Activity

Research indicates that derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibit significant antiexudative effects. A study utilizing a formalin-induced edema model in rats demonstrated that several synthesized compounds showed notable anti-exudative activity, with some surpassing the efficacy of sodium diclofenac, a commonly used anti-inflammatory drug. This suggests the potential for these compounds in managing inflammatory conditions.

Key Findings:

- Study Methodology: Formalin-induced edema model in Wistar rats.

- Results: Certain compounds demonstrated enhanced efficacy compared to standard treatments.

| Compound ID | Activity Type | Efficacy Compared to Standard |

|---|---|---|

| Compound A | Antiexudative | Higher than Sodium Diclofenac |

Anticancer Potential

The anticancer properties of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide have been explored through various studies. In vitro evaluations against HepG2 liver cancer cell lines revealed that certain derivatives exhibited potent anti-proliferative effects. For instance, one compound demonstrated an IC50 value as low as 16.782 µg/mL, indicating strong cytotoxicity.

Study Insights:

- Methodology: MTT assay to assess cell viability.

- Findings: Compounds showed varying degrees of cytotoxicity; compound with IC50 of 16.782 µg/mL was notably effective.

| Compound ID | Activity Type | IC50 Value (µg/mL) |

|---|---|---|

| Compound 7f | Anticancer | 16.782 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure. The following structural features have been identified as influential in enhancing the pharmacological properties of these compounds:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Group at Position 2 | Increases anticancer potency |

| Triazole Ring | Essential for cytotoxicity |

| N-Arylation | Enhances anti-inflammatory effects |

Synthesis and Characterization

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves alkylation processes using N-aryl-substituted α-chloroacetamides in an alkaline medium. The reaction conditions are crucial for optimizing yield and purity.

Synthesis Overview:

- Reagents: N-Aryl-substituted α-chloroacetamides.

- Solvent: Ethanol.

- Characterization Techniques: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Pharmacokinetic Studies

Pharmacokinetic studies on related compounds have provided valuable insights into their absorption and elimination profiles. For instance, a study measuring serum concentrations over time indicated that the maximum concentration was reached shortly after administration, followed by a mono-exponential decline.

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | 150.8998 µg*h/ml |

| Half-life (t1/2) | 0.32 hours |

| Clearance (CL) | 1.086814 ml/h |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs and Substituent Effects

Structurally related compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents at positions 4 and 5 of the triazole ring and the N-aryl group. Key examples include:

Physicochemical Properties

- Pyridinyl and phenyl groups enhance rigidity, while alkyl chains (e.g., OLC15’s butyl group) may lower melting points .

- Molecular Weight : ’s analog (419.48 g/mol) is heavier due to the sulfamoylphenyl group, whereas the target compound likely has a lower molecular weight (~350–370 g/mol) based on structural similarity to VUAA1 (409.5 g/mol) .

Structure-Activity Relationships (SAR)

- Triazole Position 5 : Furan-2-yl (target) vs. pyridinyl (VUAA1/OLC15): Furan’s oxygen heteroatom may improve solubility, while pyridinyl nitrogen enables π-π stacking in ion channels.

- N-Aryl Groups: 2-Fluorophenyl (target) enhances lipophilicity and metabolic stability compared to VUAA1’s 4-ethylphenyl.

Q & A

Q. What is the optimal synthetic route for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide and its derivatives?

- Methodological Answer : The synthesis involves a multi-step process:

- Step 1 : Preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization of thiosemicarbazide intermediates (exact protocol follows literature methods) .

- Step 2 : Reaction of the triazole-thione with chloroacetamide derivatives in ethanol/water under reflux with KOH as a base. Key parameters include a 1:1 molar ratio, reflux for 1 hour, and recrystallization from ethanol to purify derivatives (e.g., compounds 3.1–3.21) .

- Yield : Typical yields range from 65% to 85%, depending on the substituent.

Q. Which spectroscopic techniques are employed to confirm the structural integrity of this compound?

- Methodological Answer : Structural validation relies on:

- 1H/13C NMR : To confirm proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm, triazole NH2 signals at δ 5.8–6.1 ppm) and carbon frameworks .

- IR Spectroscopy : Detection of functional groups (e.g., C=S stretch at 680–720 cm⁻¹, amide C=O at 1650–1680 cm⁻¹) .

- Elemental Analysis : To verify purity (>95%) and stoichiometry .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer :

- Anti-exudative activity was evaluated using a rat formalin-induced edema model . Derivatives with electron-withdrawing groups (e.g., fluorine at the 2-position of the phenyl ring) showed enhanced activity (30–45% reduction in edema vs. controls) .

- Structure-Activity Relationship (SAR) : Fluorine and chlorine substituents on the phenyl ring improved activity, while nitro groups reduced efficacy, suggesting electronic effects dominate .

Advanced Research Questions

Q. How does the introduction of substituents at specific positions modulate anti-exudative activity?

- Methodological Answer :

- Experimental Design : Synthesize derivatives with substituents (e.g., -F, -Cl, -OCH3) at the phenyl ring’s 2-, 3-, or 4-positions and test in vivo.

- Key Findings :

- 2-Fluorophenyl derivatives exhibit the highest activity due to enhanced lipophilicity and hydrogen-bonding potential .

- Methoxy groups reduce activity, likely due to steric hindrance or metabolic instability .

- Data Analysis : Use statistical tools (e.g., ANOVA) to compare edema reduction percentages across derivatives.

Q. What methodological approaches are used to assess the compound’s toxicity profile?

- Methodological Answer :

- Computational Models : Tools like GUSAR and TEST predict LD50 values and classify toxicity (e.g., low toxicity for triazole derivatives) .

- In Vivo Testing : Acute toxicity studies in rats (doses up to 5000 mg/kg) showed no mortality, supporting classification as Class IV (low toxicity) .

- Subacute Studies : Monitor hematological and biochemical parameters (e.g., leukocyte count, transaminase levels) to detect reversible organ effects .

Q. How can researchers optimize pharmacological activity through experimental design?

- Methodological Answer :

- Fragment-Based Design : Replace the furan ring with bioisosteres (e.g., thiophene) to improve metabolic stability.

- Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) in animal models to identify the ED50.

- Synergistic Combinations : Test with NSAIDs (e.g., ibuprofen) to enhance anti-inflammatory effects .

Q. How should discrepancies between in vitro and in vivo activity data be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy.

- Solubility Adjustments : Use surfactants (e.g., Tween-80) or co-solvents (e.g., DMSO) in formulations to improve absorption .

- Mechanistic Studies : Perform RNA sequencing on inflamed tissues to identify off-target pathways affecting in vivo outcomes.

Q. What role does crystallography play in understanding bioactivity?

- Methodological Answer :

- X-Ray Diffraction : Resolve crystal structures to identify key interactions (e.g., hydrogen bonds between the triazole NH2 and COX-2 active site) .

- Molecular Dynamics : Simulate ligand-receptor binding to guide rational modifications (e.g., optimizing the thioacetamide linker length) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.